(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)prop-2-enamide
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Overview
Description
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)prop-2-enamide is a complex organic molecule that features a benzodioxole ring, a piperazine ring, and a sulfonyl group
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme mechanisms or receptor-ligand interactions.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)prop-2-enamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Piperazine Ring Formation: The piperazine ring is synthesized by reacting ethylenediamine with appropriate alkylating agents.
Amide Bond Formation: The final step involves coupling the benzodioxole and piperazine derivatives through an amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can occur at the amide bond or the sulfonyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can lead to the formation of quinones, while reduction of the amide bond can yield amines.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Similar in having a benzyl group attached to an amine functional group.
Cetylpyridinium Chloride: Shares structural similarities with the piperazine ring.
Domiphen Bromide: Another compound with structural similarities to the piperazine ring.
Uniqueness
What sets (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)prop-2-enamide apart is its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a highly versatile compound in both research and industrial applications.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S/c1-30-20-5-3-2-4-19(20)25-11-13-26(14-12-25)33(28,29)15-10-24-23(27)9-7-18-6-8-21-22(16-18)32-17-31-21/h2-9,16H,10-15,17H2,1H3,(H,24,27)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTDWDGMYZLGMH-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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